2-Amino-3-guanidino-propionic acid

説明

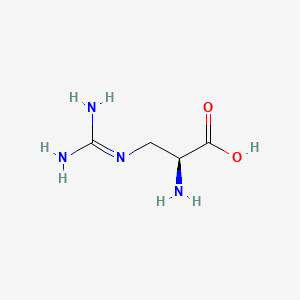

2-Amino-3-guanidino-propionic acid, also known as β-guanidinopropionic acid, is a compound with the molecular formula C4H10N4O2. It is a white crystalline powder that is soluble in water.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-guanidino-propionic acid typically involves the reaction of L-alanine with guanidine. The process can be carried out under acidic or basic conditions, depending on the desired yield and purity. One common method involves the use of hydrochloric acid to facilitate the reaction, resulting in the formation of the hydrochloride salt of the compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pH, and reaction time, is crucial to maximize yield and minimize by-products .

化学反応の分析

Types of Reactions: 2-Amino-3-guanidino-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the guanidino group to an amino group.

Substitution: The amino and guanidino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .

科学的研究の応用

2-Amino-3-guanidino-propionic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role in metabolic pathways and its potential as a metabolic regulator.

Medicine: Research has shown that it may have antihyperglycemic properties, making it a candidate for diabetes treatment.

Industry: It is used in the production of various pharmaceuticals and as a reagent in chemical synthesis

作用機序

The mechanism of action of 2-Amino-3-guanidino-propionic acid involves its interaction with specific molecular targets and pathways:

類似化合物との比較

2-Amino-3-guanidino-propionic acid can be compared with other similar compounds, such as:

Glycocyamine: Both compounds are guanidine derivatives, but glycocyamine is primarily used as a creatine precursor.

Creatine: While creatine is widely known for its role in energy metabolism, this compound has additional metabolic regulatory functions.

Arginine: Arginine is another guanidine derivative with diverse biological roles, including nitric oxide production

生物活性

2-Amino-3-guanidino-propionic acid, also known as dinor-L-arginine , is a compound with significant biological activity, particularly in the context of metabolic processes and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₄H₁₀N₄O₂

- Molecular Weight : 130.15 g/mol

- CAS Number : 1482-99-1

This compound functions primarily as an inhibitor of human arginase I (HAI), a metalloenzyme that catalyzes the hydrolysis of L-arginine to produce L-ornithine and urea. By inhibiting this enzyme, dinor-L-arginine can influence nitric oxide (NO) biosynthesis, which is crucial for various physiological processes including vascular function and immune response.

Key Mechanisms:

- Inhibition of Arginase : Dinor-L-arginine binds to HAI, preventing the conversion of L-arginine and thereby increasing the availability of L-arginine for NO synthesis .

- Creatine Metabolism : It has been shown to interact with creatine metabolism pathways, potentially affecting muscle energy metabolism .

1. Metabolic Effects

Research indicates that this compound enhances creatine synthesis in various animal models. Specifically, studies have shown that supplementation can increase plasma creatine levels, which is vital for muscle function and energy metabolism .

2. Antidiabetic Potential

The compound has demonstrated antidiabetic effects by improving insulin sensitivity and promoting weight loss in animal models of non-insulin-dependent diabetes mellitus (NIDDM). This effect is attributed to its ability to modulate metabolic pathways related to glucose homeostasis .

3. Cardiovascular Implications

Due to its role in regulating NO biosynthesis through arginase inhibition, dinor-L-arginine is being explored as a potential therapeutic agent for cardiovascular diseases such as atherosclerosis. Its ability to enhance endothelial function by increasing NO availability suggests a promising avenue for treatment .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Case Studies

- Diabetes Management : A study involving diabetic rats showed that administration of dinor-L-arginine led to significant reductions in blood glucose levels and improved metabolic markers associated with diabetes .

- Muscle Performance : In a controlled trial with healthy adults, supplementation with beta-guanidinopropionic acid (a related compound) showed acute improvements in muscle performance compared to placebo, indicating similar potential effects for dinor-L-arginine .

特性

IUPAC Name |

(2S)-2-amino-3-(diaminomethylideneamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O2/c5-2(3(9)10)1-8-4(6)7/h2H,1,5H2,(H,9,10)(H4,6,7,8)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBJHKABANTVCP-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179363 | |

| Record name | alpha-Amino-beta-guanidinopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14191-91-4, 2462-51-3 | |

| Record name | L-α-Amino-β-guanidinopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14191-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Amino-beta-guanidinopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, 3-((aminoiminomethyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Amino-beta-guanidinopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。